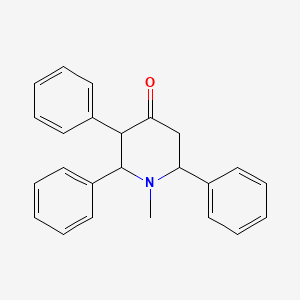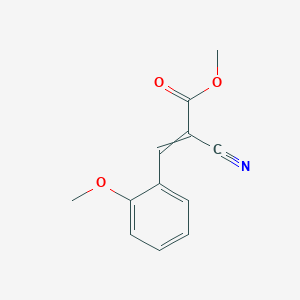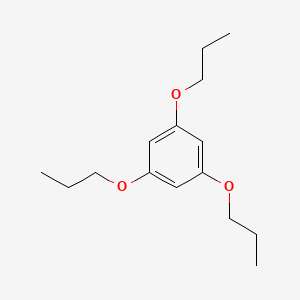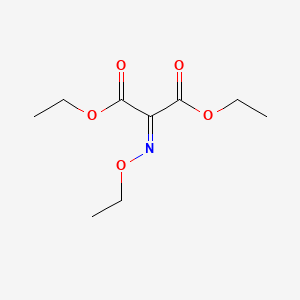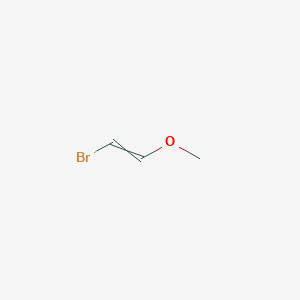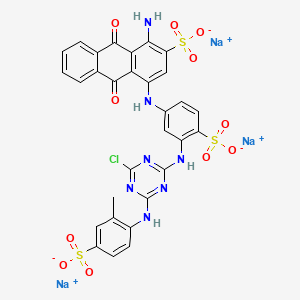
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridyl group, a piperidinium moiety, and a dimethylcarbamate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with N-methylpiperidine in the presence of a suitable catalyst. The resulting intermediate is then treated with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, while the piperidinium moiety may interact with biological receptors. The dimethylcarbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Hydroxy-2-pyridyl)salicylaldimine: Known for its use in fluorimetric determination of metals.
1-(3-Hydroxy-2-pyridyl)-3-(4-methyl-3-nitrophenyl)urea: Studied for its unique chemical properties.
Uniqueness
N-((3-Hydroxy-2-pyridyl)methyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) stands out due to its combination of functional groups, which confer unique reactivity and biological activity
Propiedades
Número CAS |
67361-03-9 |
|---|---|
Fórmula molecular |
C15H24BrN3O2 |
Peso molecular |
358.27 g/mol |
Nombre IUPAC |
[2-[(1-methylpiperidin-1-ium-1-yl)methyl]pyridin-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C15H24N3O2.BrH/c1-17(2)15(19)20-14-8-7-9-16-13(14)12-18(3)10-5-4-6-11-18;/h7-9H,4-6,10-12H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FITBWAFYWDPRLF-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+]2(CCCCC2)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
